molecular formula C14H19NO B7964731 3-(Azepan-1-ylmethyl)benzaldehyde

3-(Azepan-1-ylmethyl)benzaldehyde

Cat. No.: B7964731
M. Wt: 217.31 g/mol
InChI Key: OEKCHUXGLYFJOL-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C15H18N2O It consists of a benzene ring substituted with an azepane group and an aldehyde group

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 3-formylbenzyl chloride with azepane in the presence of a reducing agent such as sodium cyanoborohydride.

  • Grignard Reaction: Another method is the Grignard reaction, where phenylmagnesium bromide reacts with azepan-1-ylmethyl chloride followed by oxidation to yield the aldehyde.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The azepane ring can undergo reduction to form azepane derivatives using reducing agents such as lithium aluminum hydride.

  • Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions

Major Products Formed:

  • Oxidation: 3-(Azepan-1-ylmethyl)benzoic acid

  • Reduction: 3-(Azepan-1-ylmethyl)benzyl alcohol

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

3-(Azepan-1-ylmethyl)benzaldehyde has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-(Azepan-1-ylmethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 3-(Azepan-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

  • 3-(Azepan-1-ylmethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

  • 3-(Azepan-1-ylmethyl)indole: Similar core structure but with an indole ring instead of a benzene ring.

This comprehensive overview highlights the significance of 3-(Azepan-1-ylmethyl)benzaldehyde in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-(azepan-1-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-12-14-7-5-6-13(10-14)11-15-8-3-1-2-4-9-15/h5-7,10,12H,1-4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKCHUXGLYFJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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